(R)-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate
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Overview
Description
®-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate is a complex organic compound that features a unique arrangement of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate typically involves multiple steps, including the formation of the tetrahydrofuro[2,3-d][1,3]dioxol ring system, introduction of the benzyloxy group, and esterification with pivalic acid. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions could target the ester functional group.
Substitution: Nucleophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential effects on cellular processes or as a probe for investigating biochemical pathways.
Medicine
The compound could have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases or conditions.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which ®-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl acetate
- ®-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl butyrate
Uniqueness
The uniqueness of ®-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate lies in its specific functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H30O7 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[(2R)-2-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H30O7/c1-20(2,3)19(23)25-12-14(22)15-16(24-11-13-9-7-6-8-10-13)17-18(26-15)28-21(4,5)27-17/h6-10,14-18,22H,11-12H2,1-5H3/t14-,15-,16+,17-,18-/m1/s1 |
InChI Key |
KMMVVQAPTKQUJK-UYTYNIKBSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](COC(=O)C(C)(C)C)O)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(COC(=O)C(C)(C)C)O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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